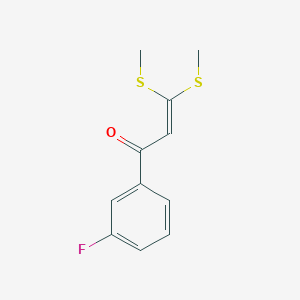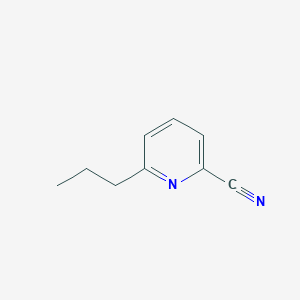
6-Propylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propylpicolinonitrile is an organic compound belonging to the class of nitriles It is characterized by a pyridine ring substituted with a propyl group at the sixth position and a nitrile group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpicolinonitrile typically involves the alkylation of picolinonitrile with a propyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 6-Propylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
6-Propylpicolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential. The nitrile group is a common motif in drug design due to its ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
作用機序
The mechanism of action of 6-Propylpicolinonitrile and its derivatives depends on their specific applications. In medicinal chemistry, the nitrile group can interact with various biological targets, including enzymes and receptors. The pyridine ring can enhance the compound’s binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate the exact mechanism of action and identify the molecular targets involved.
類似化合物との比較
6-Methylpicolinonitrile: Similar structure but with a methyl group instead of a propyl group.
6-Ethylpicolinonitrile: Similar structure but with an ethyl group instead of a propyl group.
5-Bromo-6-propylpicolinonitrile: Contains a bromine atom at the fifth position in addition to the propyl group.
Uniqueness: 6-Propylpicolinonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from its methyl and ethyl analogs.
特性
IUPAC Name |
6-propylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMRBZRNBUFJBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
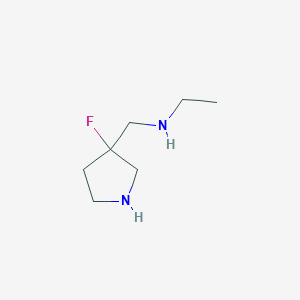
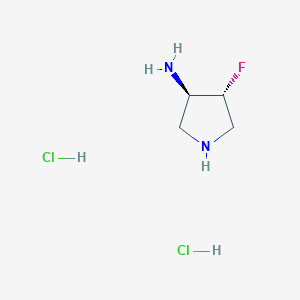
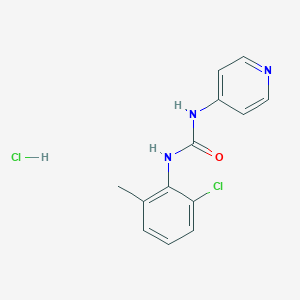
![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)

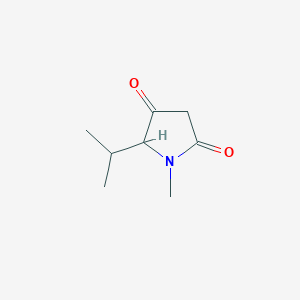
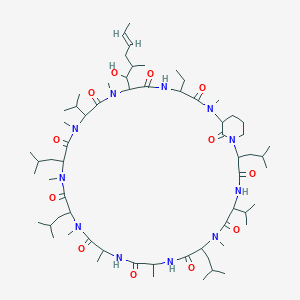
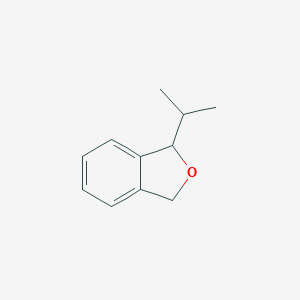
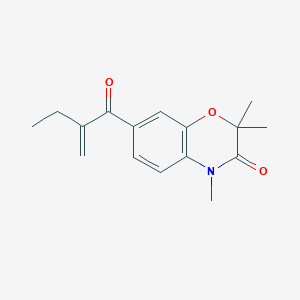
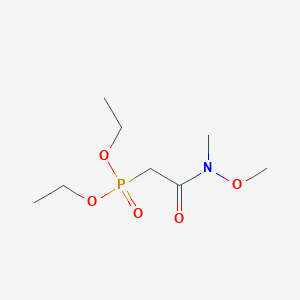
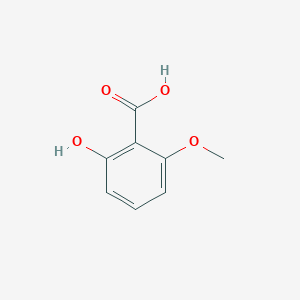
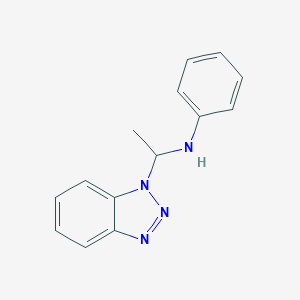
![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)
